

# A Technical Guide to the Natural Sources of Atmospheric Nitrogen Dioxide

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## Abstract

Nitrogen dioxide (NO<sub>2</sub>), a significant atmospheric trace gas, plays a crucial role in atmospheric chemistry, impacting air quality, human health, and the climate. While anthropogenic sources are major contributors to NO<sub>2</sub> concentrations, particularly in urban areas, natural sources represent a substantial portion of the global nitrogen oxide (NO<sub>x</sub> = NO + NO<sub>2</sub>) budget. This technical guide provides an in-depth analysis of the primary natural sources of atmospheric NO<sub>2</sub>, including lightning, soil microbial activity, biomass burning, and volcanic emissions. It details the formation pathways, presents quantitative emission data, and outlines the experimental protocols used to measure and characterize these sources, offering a comprehensive resource for researchers in atmospheric science, environmental health, and related fields.

## Introduction

Nitrogen dioxide is a reddish-brown gas that is a key precursor to the formation of tropospheric ozone and secondary aerosols, both of which have significant implications for respiratory and cardiovascular health.[1] It also contributes to the formation of acid rain.[2] Understanding the complete budget of atmospheric NO<sub>2</sub> requires a thorough characterization of both anthropogenic and natural emission sources. Natural emissions are a significant component of the global NO<sub>x</sub> budget and are essential for accurate atmospheric modeling and the

development of effective air quality management strategies. This guide focuses on the four principal natural sources of atmospheric NO<sub>2</sub>.

## Quantitative Analysis of Natural NO<sub>2</sub> Sources

The contribution of each natural source to the global NO<sub>x</sub> budget is subject to considerable uncertainty, reflecting the spatial and temporal variability of these emissions. The following tables summarize the current understanding of the quantitative impact of each source.

Table 1: Global Annual Emissions of NO<sub>x</sub> from Natural Sources

Natural Source	Estimated Global NO <sub>x</sub> Emissions (Tg N/year)	Key Uncertainties
Lightning	2 - 8 <sup>[3]</sup>	Flash energy, NO <sub>x</sub> production efficiency per flash, vertical distribution of emissions.
Soil Emissions	5.5 - 23.6	Soil type, moisture, temperature, microbial community composition, land use. <sup>[2]</sup>
Biomass Burning	~5.9	Fire intensity, fuel type and nitrogen content, combustion efficiency. <sup>[4]</sup>
Volcanic Emissions	Highly variable, often estimated based on SO <sub>2</sub> emissions	Magma composition, eruption style (explosive vs. effusive), atmospheric processing.

Table 2: Emission Factors for Natural NO<sub>x</sub> Sources

Source	Parameter	Emission Factor	Notes
Lightning	NO <sub>2</sub> per flash	~11.5 kg NO <sub>2</sub> /flash	Varies with flash type (intracloud vs. cloud-to-ground) and location.
Biomass Burning	NO <sub>2</sub> (g MJ <sup>-1</sup> )	Forest: 0.279 ± 0.077 Grass: 0.342 ± 0.053 Shrub: 0.696 ± 0.088[4][5]	Derived from satellite observations of fire radiative power and NO <sub>2</sub> columns.
Soil Emissions	N <sub>2</sub> O-N/N input (%)	Wet climates: 0.6% (organic), 1.6% (synthetic) Dry climates: 0.5% (both) [1][6]	These are for N <sub>2</sub> O, which is often measured alongside NO <sub>x</sub> . Direct NO <sub>x</sub> emission factors are highly variable.
Volcanic Emissions	CO <sub>2</sub> /SO <sub>2</sub> ratio (molar)	~1.5 for arc volcanoes, up to 4-5 globally	NO <sub>x</sub> is not routinely measured directly and is often inferred from other gas ratios.[7]

## Formation Pathways and Mechanisms

The formation of NO<sub>2</sub> from natural sources involves a diverse range of chemical and biological processes, from high-temperature atmospheric chemistry to microbial metabolism.

### Lightning-Induced NO<sub>x</sub> Production

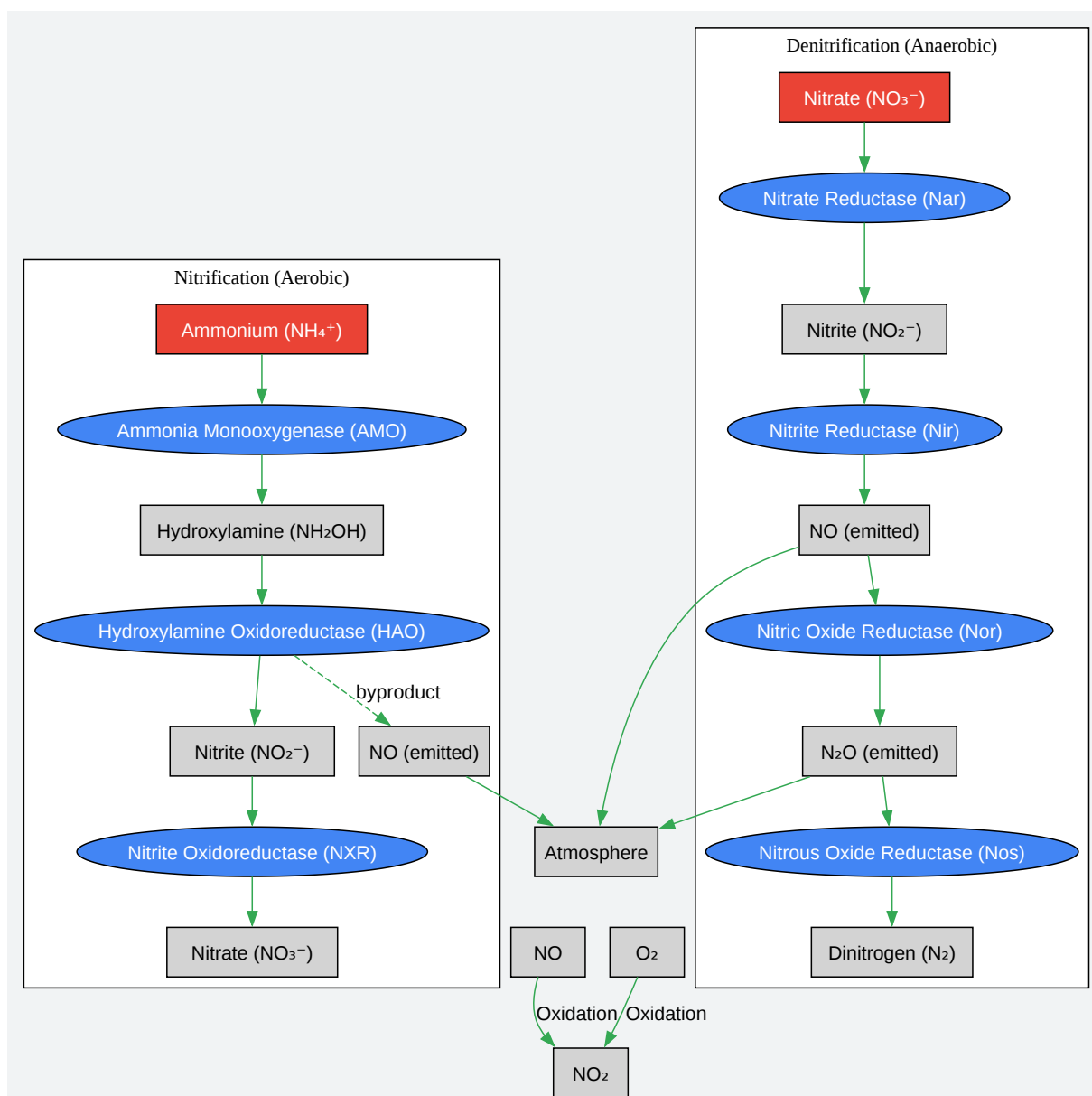
The extreme temperatures within a lightning channel (up to 30,000 K) provide the energy required to break the strong triple bond of atmospheric nitrogen (N<sub>2</sub>). This allows nitrogen atoms to react with oxygen (O<sub>2</sub>) to form nitric oxide (NO), which is then rapidly oxidized to NO<sub>2</sub> in the atmosphere.

*High-temperature chemistry of NO<sub>x</sub> formation from lightning.*

### Soil Microbial Emissions

Nitrogen oxides are produced in soils primarily through the microbial processes of nitrification and denitrification.

- Nitrification: This is the two-step aerobic oxidation of ammonia ( $\text{NH}_4^+$ ) to nitrate ( $\text{NO}_3^-$ ). Nitric oxide (NO) and nitrous oxide ( $\text{N}_2\text{O}$ ) are produced as byproducts, particularly by ammonia-oxidizing bacteria and archaea. The produced NO can then be emitted from the soil and oxidized to  $\text{NO}_2$  in the atmosphere.
- Denitrification: This is an anaerobic process where nitrate is used as an electron acceptor for respiration, leading to the sequential reduction of  $\text{NO}_3^-$  to  $\text{N}_2$  gas. NO and  $\text{N}_2\text{O}$  are key intermediates in this pathway and can be released from the soil.[8]

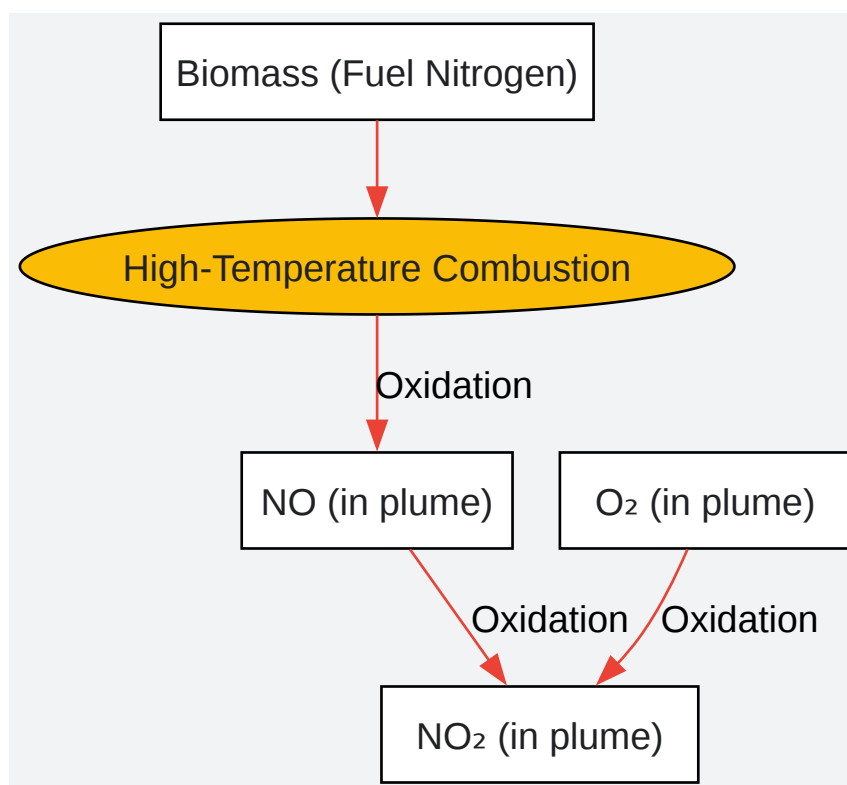


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*Microbial pathways of nitrification and denitrification leading to NO<sub>x</sub> emissions.*

## Biomass Burning

The combustion of biomass, such as in wildfires, releases nitrogen that is stored in the organic matter. The high temperatures of the fire facilitate the oxidation of this fuel-bound nitrogen into NO and NO<sub>2</sub>. The relative amounts of NO and NO<sub>2</sub> produced depend on the combustion conditions, with higher temperatures and more complete combustion favoring NO formation, which is then converted to NO<sub>2</sub> in the smoke plume.

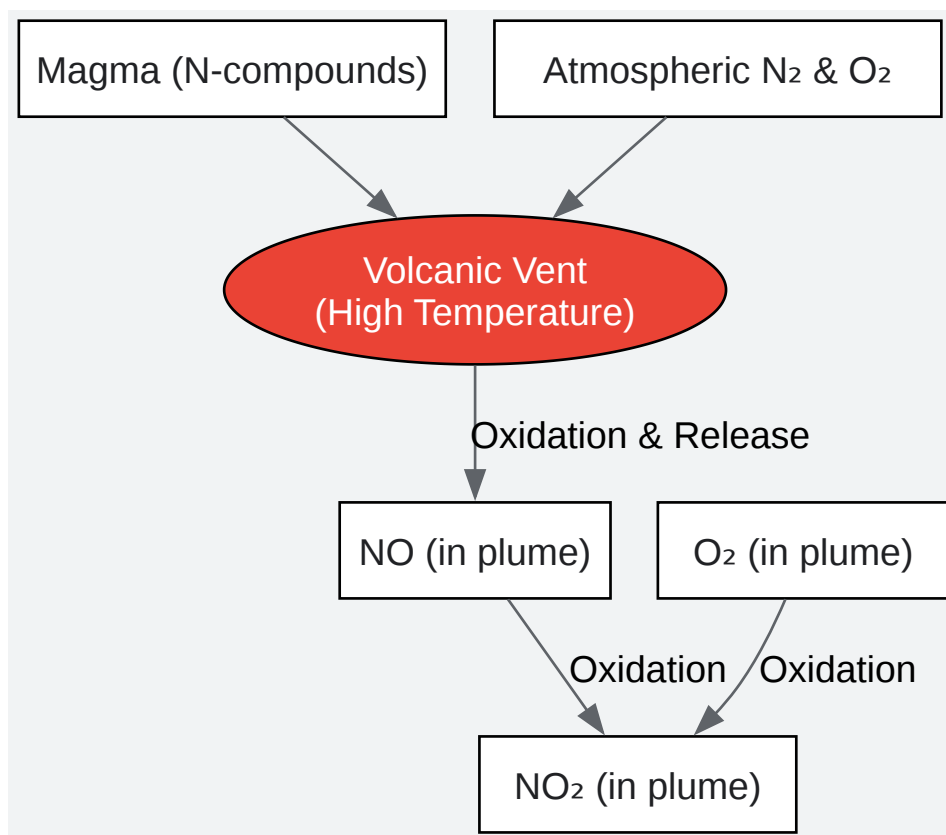


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*NO<sub>x</sub> formation from the combustion of biomass.*

## Volcanic Emissions

Volcanoes release a variety of gases from magma, including nitrogen compounds. At the high temperatures of volcanic vents, atmospheric N<sub>2</sub> can react with O<sub>2</sub> to form NO.<sup>[7]</sup> Additionally, nitrogen-containing compounds within the magma can be released and oxidized. The emitted NO is then converted to NO<sub>2</sub> in the volcanic plume. The composition of volcanic gases can vary significantly between different volcanoes and even over time for a single volcano.



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*Formation of NO<sub>x</sub> in volcanic plumes.*

## Experimental Protocols for Measuring Natural NO<sub>2</sub> Sources

A variety of techniques are employed to measure NO<sub>2</sub> and its precursors from natural sources, ranging from satellite-based remote sensing to in-situ ground measurements.

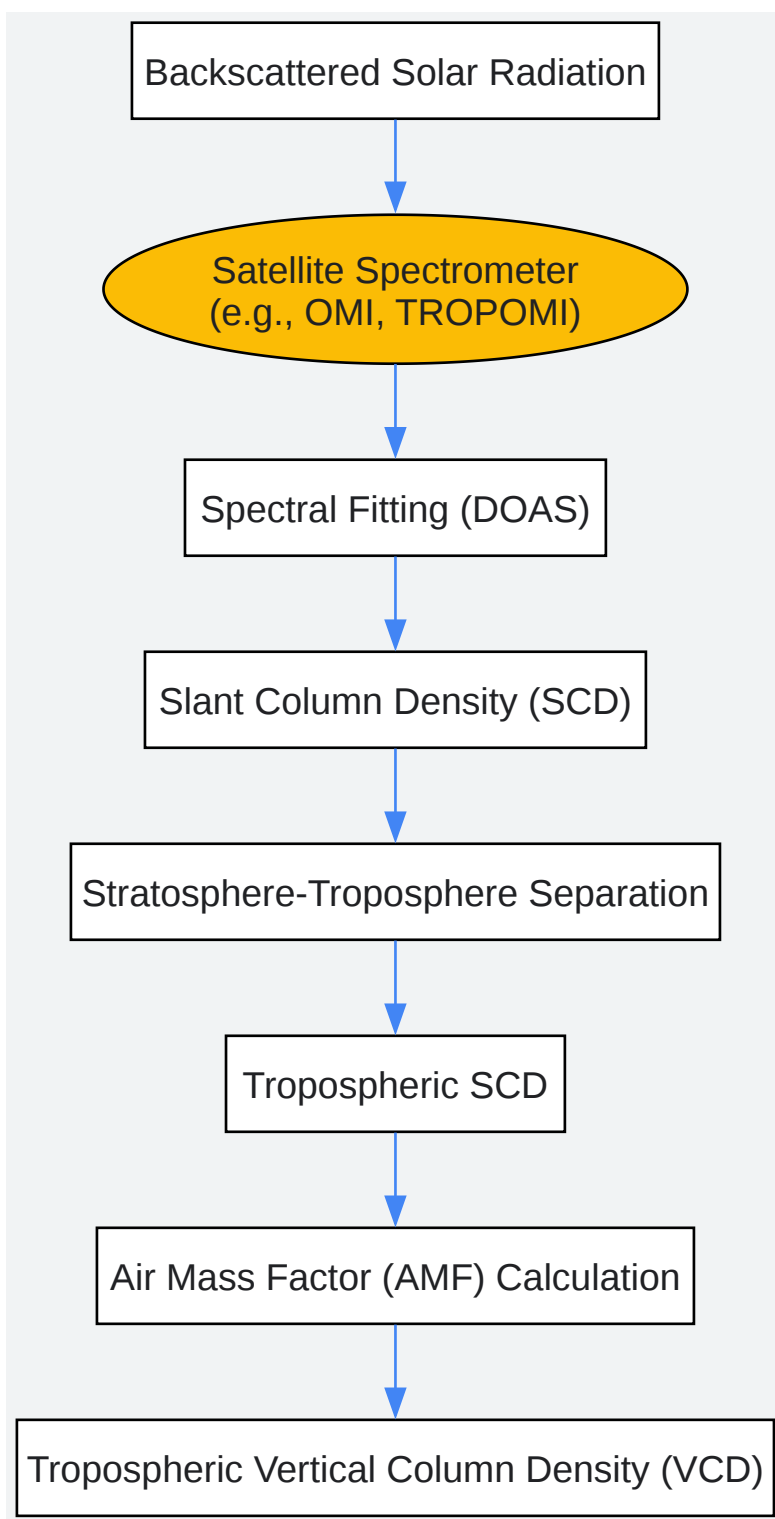
### Satellite-Based Remote Sensing

Satellite instruments like the Ozone Monitoring Instrument (OMI) and the TROPospheric Monitoring Instrument (TROPOMI) are crucial for monitoring the global distribution of atmospheric NO<sub>2</sub>. These instruments are nadir-viewing spectrometers that measure backscattered solar radiation.

Methodology:

- **Spectral Fitting:** The retrieval of NO<sub>2</sub> vertical column densities (VCDs) begins with a spectral fitting of the measured radiance and irradiance spectra to known absorption cross-sections of NO<sub>2</sub> and other interfering species. This yields the slant column density (SCD), which is the integrated concentration of NO<sub>2</sub> along the light path.[8]
- **Stratosphere-Troposphere Separation:** The total SCD is separated into stratospheric and tropospheric components. This is often done using data assimilation with a chemical transport model or by assuming a smooth spatial variation of the stratospheric component.
- **Air Mass Factor (AMF) Calculation:** The tropospheric SCD is converted to a vertical column density (VCD) by dividing by the Air Mass Factor (AMF). The AMF is calculated using a radiative transfer model and depends on various factors, including the viewing geometry, surface albedo, cloud cover, and the vertical profile of NO<sub>2</sub>.





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*Workflow for satellite-based retrieval of tropospheric NO<sub>2</sub>.*

## Soil Flux Measurements

Measuring the flux of  $\text{NO}_x$  from soils is challenging due to the high spatial and temporal variability. Two common approaches are chamber methods and micrometeorological techniques.

- Chamber Methods:
  - Static Chambers: A closed chamber is placed over the soil surface, and the accumulation of the gas of interest in the chamber headspace is measured over time by collecting gas samples at intervals. The flux is calculated from the rate of concentration change.
  - Dynamic Chambers: Air flows through the chamber at a known rate, and the flux is determined from the difference in gas concentration between the inlet and outlet air streams.
- Micrometeorological Techniques: These methods measure fluxes over a larger area (fetch) and avoid disturbing the soil surface.
  - Eddy Covariance: This technique uses fast-response sensors to measure the covariance between vertical wind speed and the gas concentration.
  - Flux-Gradient Method: This method relates the flux to the vertical concentration gradient of the gas, measured at different heights above the surface.[\[4\]](#)

## Volcanic Gas Measurements

The direct measurement of  $\text{NO}_x$  in volcanic plumes is challenging due to the harsh conditions. Therefore,  $\text{NO}_x$  concentrations are often estimated based on the measured ratios to more easily quantifiable gases like sulfur dioxide ( $\text{SO}_2$ ).

Common Techniques:

- Correlation Spectrometer (COSPEC) and Differential Optical Absorption Spectroscopy (DOAS): These ground-based or airborne instruments measure the absorption of ultraviolet or visible light by  $\text{SO}_2$  in the plume, allowing for the calculation of emission rates.[\[7\]](#)
- Fourier Transform Infrared (FTIR) Spectroscopy: This technique can simultaneously measure multiple gas species in a volcanic plume by analyzing their absorption of infrared

radiation.

- Direct Sampling: Involves collecting gas samples directly from fumaroles or vents for laboratory analysis. This is often hazardous but provides detailed chemical composition.[5]

## Conclusion

Natural sources are a significant and highly variable component of the global atmospheric nitrogen dioxide budget. Lightning, soil emissions, biomass burning, and volcanic activity all contribute to the atmospheric NO<sub>x</sub> loading through distinct chemical and biological pathways. Accurate quantification of these sources is critical for understanding regional and global air quality, atmospheric chemistry, and climate. Continued advancements in measurement techniques, particularly in satellite remote sensing and in-situ flux measurements, along with refinements in atmospheric and earth system models, will be crucial for reducing the uncertainties associated with these natural emissions and for developing a more complete picture of the global nitrogen cycle.

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